The synthesis of N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide) typically involves multi-step synthetic pathways that include:
These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide) can be represented using various structural formulas:
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
YITAHTAWZWRRSI-UHFFFAOYSA-N
The structure includes:
The spatial arrangement and electronic distribution within the molecule are critical for its biological activity and interaction with biological targets.
The compound is involved in various chemical reactions that can include:
These reactions are influenced by factors such as pH, temperature, and solvent polarity.
The physical and chemical properties of N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide) include:
These properties significantly influence the compound's application in scientific research.
N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yll)furan - 2 - carboxamide has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7